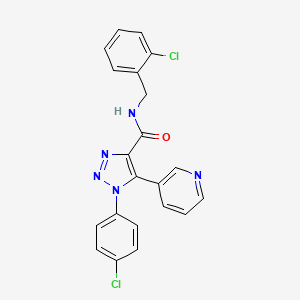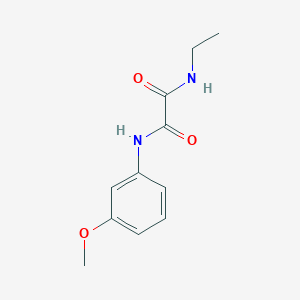
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C25H24N2O5 and its molecular weight is 432.476. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activities
Research has shown the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds have been evaluated for their antiproliferative activities against various human cancer cell lines, including nasopharyngeal, lung carcinoma, hepatoma, renal carcinoma, and gastric cancer. Among these compounds, one demonstrated significant activity against nasopharyngeal carcinoma (NPC-TW01) cells, with no detectable cytotoxicity against peripheral blood mononuclear cells at concentrations up to 50 μM, indicating its potential as a cancer therapeutic agent without harming healthy cells (I‐Li Chen et al., 2013).
Molecular Docking and Cytotoxicity Studies
Another study involved the synthesis of novel 1,2-bis-quinolinyl-1,4-naphthoquinones, which were evaluated for their cytotoxicity against the NCI-60 panel of tumor cell lines and for their ability to inhibit extracellular signal-regulated kinases 1/2 (ERK1/2). The compounds demonstrated modest to strong cytotoxic activities, with some showing broad-spectrum anti-tumor activity against various tumor sub-panels. This research suggests the potential of these compounds as leads for the development of new chemotherapeutic agents (A. Aly et al., 2018).
Anti-Parkinson's Activity
A study on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives revealed their anti-Parkinson's activity. The compounds were evaluated using in vitro free radical scavenging assays and in vivo 6-Hydroxydopamine lesioned rat models. Among these, a specific derivative exhibited maximum anti-Parkinson's activity, suggesting the potential of thiazolidinone derivatives in anti-Parkinson's pharmacology and highlighting the importance of further studies on these drugs (S. Gomathy et al., 2012).
Anti-Inflammatory and Analgesic Evaluation
Thioxoquinazolinone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The study identified compounds with significant anti-inflammatory activity, comparable to the standard drug diclofenac sodium. Additionally, some compounds exhibited notable analgesic activity, suggesting their potential as new anti-inflammatory and analgesic agents (A. Rajasekaran et al., 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide involves the reaction of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate. This intermediate is then reacted with 2-naphthol in the presence of potassium carbonate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline", "ethyl bromoacetate", "2-naphthol", "potassium carbonate" ], "Reaction": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline is reacted with ethyl bromoacetate in the presence of potassium carbonate to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate.", "Ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate is then reacted with 2-naphthol in the presence of potassium carbonate to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide." ] } | |
Número CAS |
851403-45-7 |
Nombre del producto |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide |
Fórmula molecular |
C25H24N2O5 |
Peso molecular |
432.476 |
Nombre IUPAC |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N2O5/c1-30-21-9-10-22(31-2)24-20(21)14-18(25(29)27-24)11-12-26-23(28)15-32-19-8-7-16-5-3-4-6-17(16)13-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,28)(H,27,29) |
Clave InChI |
IKWWKXMYOYIRTI-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)COC3=CC4=CC=CC=C4C=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(2-Bromophenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2440667.png)
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B2440668.png)



![3-[1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2440675.png)


![N-(2,4-dimethylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2440682.png)
![3-(2-methoxyphenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2440683.png)



